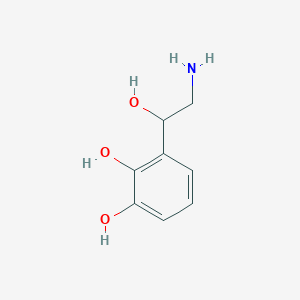![molecular formula C36H54MoN3 B1602473 Tris[(tert-butyl)(3,5-diméthylphényl)amino] molybdène(III) CAS No. 236740-70-8](/img/structure/B1602473.png)
Tris[(tert-butyl)(3,5-diméthylphényl)amino] molybdène(III)
Vue d'ensemble
Description
It is a dark blue solid that is stable to air and moisture, with a molecular weight of 959.47 g/mol and a melting point of approximately 200°C.
Applications De Recherche Scientifique
Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) has diverse applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including alkene metathesis and polymerization reactions.
Materials Science: The compound is explored for its potential in developing new materials with unique electronic and optical properties.
Organic Synthesis: It is employed in the synthesis of complex organic molecules, facilitating reactions that are otherwise challenging.
Environmental Research: The compound’s catalytic properties are investigated for applications in environmental remediation and green chemistry.
Méthodes De Préparation
The synthesis of Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) involves the reaction of molybdenum dichloride with the appropriate ligands in the presence of a reducing agent such as lithium aluminum hydride. The synthetic route can be summarized as follows:
Preparation of N-(3,5-dimethylphenyl)-tert-butylamine: This involves the reaction of sodium tert-butoxide, 2-(dicyclohexylphosphino)biphenyl, [Pd2(dba)3], toluene, tert-butylamine, and 5-bromo-1,3-dimethylbenzene under argon atmosphere at 80°C for 12 hours.
Formation of Lithium N-(3,5-dimethylphenyl)-tert-butylamide etherate: The substituted aniline is reacted with n-BuLi in hexanes at -78°C, followed by warming to room temperature to form the lithium anilide etherate.
Synthesis of Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III): The lithium anilide etherate is reacted with molybdenum dichloride in the presence of lithium aluminum hydride, followed by purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, often involving the transfer of electrons.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism by which Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) exerts its effects involves its highly delocalized electronic structure, which allows for efficient electron transfer in catalytic reactions. The molybdenum ion at the center of the compound is bonded to three tris[(tert-butyl)(3,5-dimethylphenyl)amino] ligands, forming a trigonal bipyramidal structure. This structure facilitates various catalytic processes by providing a stable environment for electron transfer and reaction intermediates.
Comparaison Avec Des Composés Similaires
Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) is unique compared to other similar compounds due to its stability to air and moisture, as well as its highly delocalized electronic structure. Similar compounds include:
Tris[(tert-butyl)(3,5-dimethylphenyl)amido]molybdenum(VI) propylidyne complex: This compound is also used as a catalyst but has different oxidation states and reactivity.
Palladium and Platinum-based Catalysts: These are commonly used in similar catalytic reactions but differ in their electronic structures and reactivity.
Propriétés
IUPAC Name |
tert-butyl-(3,5-dimethylphenyl)azanide;molybdenum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H18N.Mo/c3*1-9-6-10(2)8-11(7-9)13-12(3,4)5;/h3*6-8H,1-5H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRZSUGGVGLCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.[Mo+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54MoN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474901 | |
| Record name | Molybdenum(3+) tris(N-tert-butyl-3,5-dimethylbenzen-1-aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236740-70-8 | |
| Record name | Molybdenum(3+) tris(N-tert-butyl-3,5-dimethylbenzen-1-aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(N-tert-butyl-3,5-dimethylanilino)molybdenum(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)

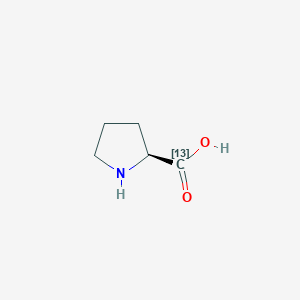
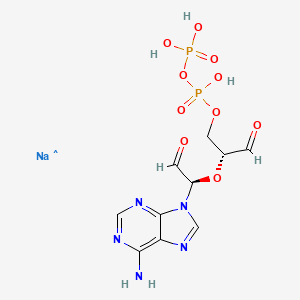
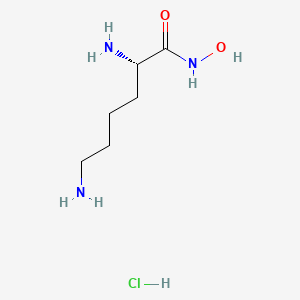
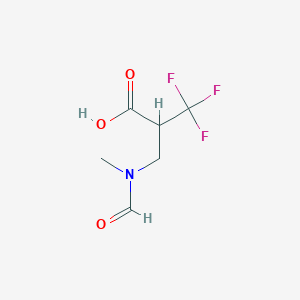
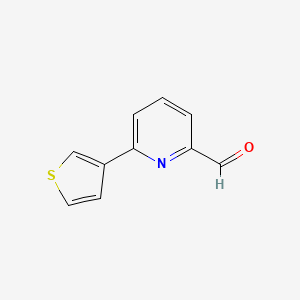

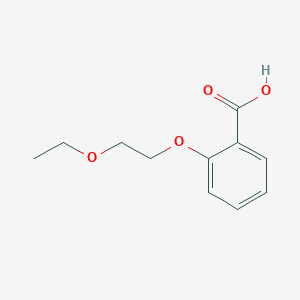
![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)



